molecular formula C15H20Cl2N2O B12922619 (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide

(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide

Cat. No.: B12922619
M. Wt: 315.2 g/mol
InChI Key: XPVRFPGHRWBNNV-QPJJXVBHSA-N
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Description

(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide typically involves a multi-step process. The starting materials include 6-chloropyridine-3-carbaldehyde, 2-methylpropylamine, and 4-chloropent-2-enoic acid. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction proceeds through a series of steps including condensation, chlorination, and amidation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide: shares structural similarities with other chlorinated pyridine derivatives.

    2-cyclohexyl-4,6-dinitrophenol compound with 3-(1-methyl-2-phenoxyethoxy)propylamine:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

(E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide

InChI

InChI=1S/C15H20Cl2N2O/c1-11(2)9-19(15(20)7-4-12(3)16)10-13-5-6-14(17)18-8-13/h4-8,11-12H,9-10H2,1-3H3/b7-4+

InChI Key

XPVRFPGHRWBNNV-QPJJXVBHSA-N

Isomeric SMILES

CC(C)CN(CC1=CN=C(C=C1)Cl)C(=O)/C=C/C(C)Cl

Canonical SMILES

CC(C)CN(CC1=CN=C(C=C1)Cl)C(=O)C=CC(C)Cl

Origin of Product

United States

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